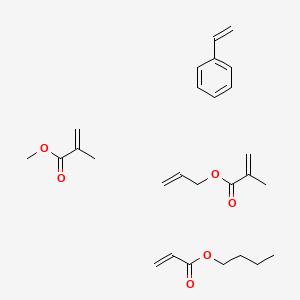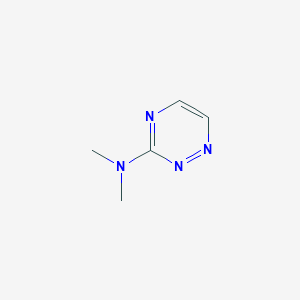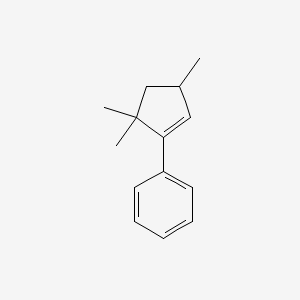
S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate: is a chemical compound known for its unique structure and properties It consists of a triphenylmethyl group attached to a 4-nitrobenzene-1-carbothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate typically involves the reaction of triphenylmethyl chloride with 4-nitrobenzenethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Triphenylmethyl chloride+4-nitrobenzenethiol→S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of efficient catalysts and purification techniques is essential to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Triphenylmethyl chloride: A precursor used in the synthesis of S-(Triphenylmethyl) 4-nitrobenzene-1-carbothioate.
4-Nitrobenzenethiol: Another precursor used in the synthesis.
S-(Triphenylmethyl) 4-aminobenzene-1-carbothioate: A derivative formed by the reduction of the nitro group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
50338-08-4 |
|---|---|
Fórmula molecular |
C26H19NO3S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
S-trityl 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C26H19NO3S/c28-25(20-16-18-24(19-17-20)27(29)30)31-26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
Clave InChI |
FIPCJFLGAVPXCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


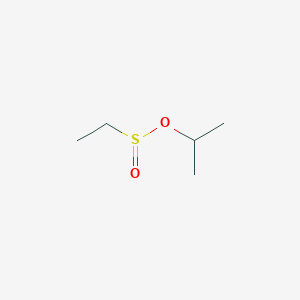
![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
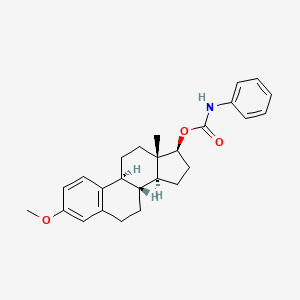
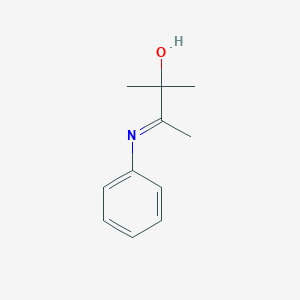
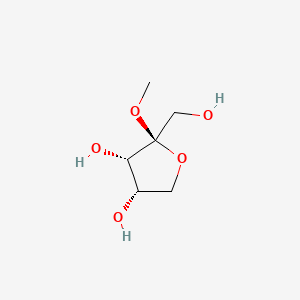
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
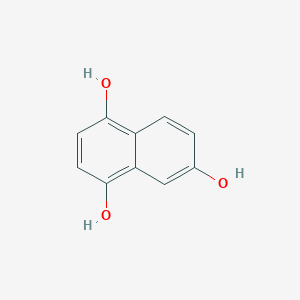
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
